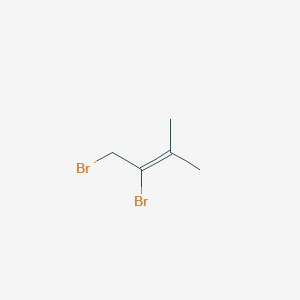
1,2-Dibromo-3-methyl-2-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-3-methyl-2-butene, also known as 3,3-Dimethylallyl bromide or Prenyl bromide, is an organic compound with the molecular formula C5H8Br2 and a molecular weight of 149.03 . It is a technical grade compound that is typically available in liquid form .
Molecular Structure Analysis
The molecular structure of 1,2-Dibromo-3-methyl-2-butene consists of a carbon backbone with a double bond and two bromine atoms attached. The presence of the double bond indicates that this compound is an alkene .Physical And Chemical Properties Analysis
1,2-Dibromo-3-methyl-2-butene is a liquid at room temperature. It has a refractive index of 1.489 and a density of 1.29 g/mL at 20 °C. It has a boiling point of 82-83 °C at 150 mmHg .Applications De Recherche Scientifique
Reactivity in Organic Synthesis
The reactivity of various alkene compounds, including butenes, has been studied extensively. For example, the reaction of tetrasila-2-yne with cis- and trans-butenes resulted in the formation of cis- and trans-3,4-dimethyl-1,2-disilacyclobutenes (Kinjo et al., 2007). Similarly, electrochemical synthesis experiments involving alkenes like butene demonstrate the potential for creating various carboxylic acids, showing the versatility of these compounds in organic synthesis (Bringmann & Dinjus, 2001).
Chemical Kinetics and Reaction Dynamics
Research on the kinetics of reactions involving butene isomers, such as the addition of hydrogen atoms, provides valuable insights into their behavior under different conditions. For instance, the study of H atom addition to 1-butene offers significant data on the reaction rates and mechanisms (Manion & Awan, 2015). The dissociation channels and dynamics of butene molecules have also been explored to understand the molecular behavior in various states (Miller et al., 2005).
Catalysis and Chemical Transformations
Butenes are involved in various catalytic processes, such as their role in selective formation during hydrogenation over specific catalysts. Studies on these processes help in understanding how these molecules interact and transform under the influence of catalysts like thorium oxide (Imizu, Tanabe & Hattori, 1979). Moreover, the exploration of butene isomer methylation over zeolite catalysts provides deeper insights into the selective reactivity of these compounds (Hill, Ng & Bhan, 2012).
Polymer Science
In the field of polymer science, compounds like butenes play a crucial role. The polymerization of butene derivatives, such as 3-methyl butene-1, and the resulting physical properties of these polymers have been a subject of research, contributing to the development of new materials with specific characteristics (Kennedy & Thomas, 1962).
Combustion and Flame Studies
Butene compounds are also studied in the context of combustion and flame chemistry. The understanding of their behavior in flames is essential for improving combustion processes and reducing harmful emissions. Research in this area includes studies on the chemical structure and combustion dynamics of flames fueled with butene isomers (Ruwe et al., 2017).
Mécanisme D'action
Target of Action
The primary target of 1,2-Dibromo-3-methyl-2-butene is the carbon-carbon double bond in organic compounds . This compound, being a halogenated alkene, can participate in reactions that involve the addition or elimination of atoms at the double bond .
Mode of Action
1,2-Dibromo-3-methyl-2-butene can undergo E2 elimination reactions . In an E2 reaction, a base removes a proton from the β-carbon, and the electrons from the C-H bond move to form a π bond, creating a double bond. Simultaneously, the leaving group (a bromine atom in this case) departs, taking the bonding electrons with it . This is a single-step concerted reaction, where both the substrate and the base are involved, making E2 a second-order reaction .
Biochemical Pathways
The E2 elimination reaction of 1,2-Dibromo-3-methyl-2-butene can lead to the formation of different products depending on the regioselectivity of the reaction . For instance, the dehydrohalogenation of 2-bromo-2-methylbutane can produce two products: 2-methyl-2-butene and 2-methyl-1-butene . This indicates that the compound can affect multiple biochemical pathways depending on the reaction conditions and the presence of other reactants.
Result of Action
The result of the action of 1,2-Dibromo-3-methyl-2-butene is the formation of a new double bond in the organic compound it reacts with . This can lead to the formation of different isomers of the compound, which can have different physical and chemical properties .
Action Environment
The action of 1,2-Dibromo-3-methyl-2-butene can be influenced by various environmental factors. For instance, the presence of a base is necessary for the E2 elimination reaction . The type and concentration of the base can affect the rate and regioselectivity of the reaction . Additionally, the reaction is likely to be sensitive to temperature and pressure conditions, as well as the presence of other reactants or catalysts.
Safety and Hazards
Propriétés
IUPAC Name |
1,2-dibromo-3-methylbut-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2/c1-4(2)5(7)3-6/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWHYMNNAHALRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(CBr)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-3-methyl-2-butene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

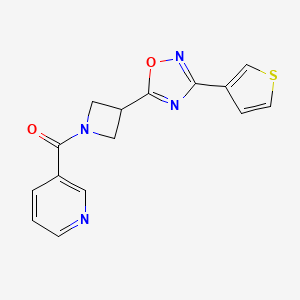
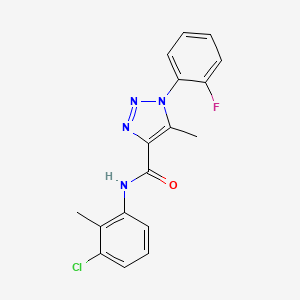
![Methyl 1-[(3,4,4-trifluoro-3-butenyl)sulfonyl]cyclopropanecarboxylate](/img/structure/B2943942.png)
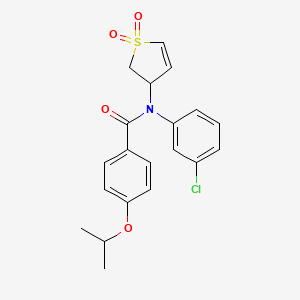

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2943946.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanol](/img/structure/B2943950.png)
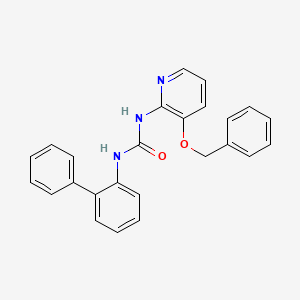
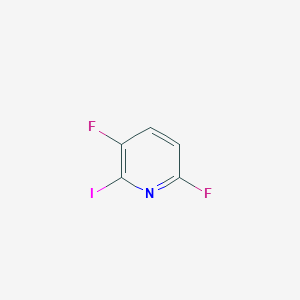
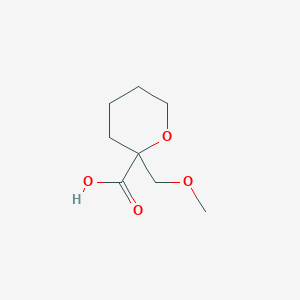
![4-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid](/img/structure/B2943956.png)
![6-allyl-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2943957.png)
![1-(1,3-Benzodioxol-5-yl)-3-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2943958.png)
![5-Azaspiro[2.4]heptan-4-one](/img/structure/B2943959.png)